molecular formula C7H9N3O3S B098329 Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate CAS No. 16135-19-6

Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate

Cat. No. B098329
CAS RN: 16135-19-6
M. Wt: 215.23 g/mol
InChI Key: DRLCXTSAKXCPGY-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate, also known as MATC, is a synthetic compound with potential applications in the field of medicinal chemistry. MATC is a thiazine derivative that has been shown to possess a range of biological activities, including antibacterial, antifungal, and antiviral properties. In

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has been shown to inhibit the activity of the enzyme UDP-N-acetylmuramyl tripeptide synthetase, which is involved in the synthesis of bacterial cell walls. Additionally, Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has been shown to inhibit the activity of the enzyme squalene epoxidase, which is involved in the synthesis of fungal cell walls.
Biochemical and Physiological Effects:
Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of bacterial and fungal cells, as well as the replication of viruses. Additionally, Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in good yields. Additionally, Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has been shown to possess a range of biological activities, making it a versatile compound for use in various experiments. However, there are also limitations to the use of Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate in lab experiments. The compound has limited solubility in water, which may make it difficult to work with in certain experiments. Additionally, Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has not been extensively studied in vivo, which may limit its potential applications in the field of medicine.

Future Directions

There are several future directions for research on Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate. One area of research could involve the development of more efficient synthesis methods for the compound. Additionally, further studies could be conducted to elucidate the mechanism of action of Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate and its potential applications in the treatment of bacterial, fungal, and viral infections. Furthermore, studies could be conducted to investigate the potential anti-inflammatory effects of Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate and its potential applications in the treatment of inflammatory conditions. Overall, Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate is a promising compound with potential applications in the field of medicinal chemistry, and further research is needed to fully understand its potential.

Synthesis Methods

Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate can be synthesized using a variety of methods, including the reaction of 3-amino-2-methylimino-4-thiazolidinone with methyl chloroformate in the presence of triethylamine. Other methods involve the reaction of 2-methyl-4-oxo-1,3-thiazine-6-carboxylic acid with thionyl chloride and subsequent reaction with ammonia or amines. The synthesis of Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate is generally considered to be a straightforward process, and the compound can be obtained in good yields.

Scientific Research Applications

Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. The compound has been shown to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has antifungal activity against a range of fungi, including Candida albicans. Furthermore, Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has been shown to possess antiviral activity against a range of viruses, including herpes simplex virus type 1 (HSV-1).

properties

CAS RN

16135-19-6

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate

InChI

InChI=1S/C7H9N3O3S/c1-9-7-10(8)5(11)3-4(14-7)6(12)13-2/h3H,8H2,1-2H3

InChI Key

DRLCXTSAKXCPGY-UHFFFAOYSA-N

SMILES

CN=C1N(C(=O)C=C(S1)C(=O)OC)N

Canonical SMILES

CN=C1N(C(=O)C=C(S1)C(=O)OC)N

synonyms

3-Amino-3,4-dihydro-2-(methylimino)-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester

Origin of Product

United States

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